The primary research application of 8-phenyltheophylline lies in its ability to antagonize adenosine receptors. Adenosine receptors are found throughout the body and play a role in various functions, including regulating blood flow, heart rate, neurotransmission, and sleep. By blocking these receptors, 8-phenyltheophylline can potentially impact these processes.
Here are some specific research areas where 8-phenyltheophylline has been investigated:
8-Phenyltheophylline, also known as 8-phenyl-1,3-dimethylxanthine, is a compound belonging to the xanthine family. It is characterized by its selective antagonistic activity towards adenosine receptors A1 and A2A, making it a significant subject of study in pharmacology. Unlike many other xanthine derivatives, 8-Phenyltheophylline exhibits minimal phosphodiesterase inhibitory activity, which distinguishes its pharmacological profile .
8-PT exerts its effects by competitively binding to adenosine receptors A1 and A2A, thereby blocking the action of endogenous adenosine [, ]. Adenosine is a neuromodulator that plays a crucial role in regulating various physiological processes, including sleep, wakefulness, anxiety, and cardiovascular function. By antagonizing adenosine receptors, 8-PT can produce stimulant effects similar to caffeine, but with a potentially more targeted mechanism [].
Information regarding the specific safety profile and hazards associated with 8-PT is scarce. Due to its structural similarity to caffeine, potential concerns might include:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often involve halides and are conducted under controlled temperatures .
The primary biological activity of 8-Phenyltheophylline is its role as a selective antagonist of adenosine receptors, particularly A1 and A2A. This antagonism leads to various physiological effects, such as increased stimulation akin to caffeine. It has been shown to influence heart rate and blood pressure by blocking adenosine's action at these receptors . Additionally, 8-Phenyltheophylline acts as a potent inhibitor of the liver enzyme CYP1A2, which can lead to significant drug-drug interactions with other compounds metabolized by this enzyme .
The synthesis of 8-Phenyltheophylline typically involves multi-step organic reactions starting from simpler xanthine derivatives. Key steps may include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .
8-Phenyltheophylline has several applications in research and medicine:
Research indicates that 8-Phenyltheophylline interacts significantly with other drugs metabolized by CYP1A2. Its ability to inhibit this enzyme can enhance the effects or toxicity of co-administered drugs, necessitating careful monitoring in clinical settings . Additionally, studies have shown that it can alter diuretic responses when combined with other medications .
Several compounds share structural similarities with 8-Phenyltheophylline, each with unique pharmacological properties:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Caffeine | Methylxanthine | Non-selective adenosine receptor antagonist |
| Theophylline | Methylxanthine | Phosphodiesterase inhibitor; broader receptor activity |
| 1,3-Dimethylxanthine | Methylxanthine derivative | Similar stimulant effects but less selective |
| 8-(4'-Carboxymethyloxyphenyl)-1,3-dipropylxanthine | Functionalized xanthine derivative | More selective for A2A receptors |
8-Phenyltheophylline is unique due to its selective antagonism at both A1 and A2A receptors while exhibiting minimal phosphodiesterase inhibition compared to others in the xanthine class .
8-Phenyltheophylline is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione [2] [3]. This compound belongs to the xanthine family and represents a structural modification of theophylline through phenyl substitution at the 8-position [1] [7]. Alternative systematic names include 3,7-dihydro-1,3-dimethyl-8-phenyl-1H-purine-2,6-dione and 1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione [3] [4].
The compound is recognized by numerous synonyms in scientific literature, including 8-phenyl-1,3-dimethylxanthine, 1,3-dimethyl-8-phenylxanthine, and theophylline 8-phenyl [2] [5]. Additional nomenclature variations encompass 8-phenyl theophylline, 1H-purine-2,6-dione 3,7-dihydro-1,3-dimethyl-8-phenyl, and 1H-purine-2,6-dione 3,9-dihydro-1,3-dimethyl-8-phenyl [2] [4]. The compound maintains the Chemical Abstracts Service registry number 961-45-5 [2] [5].
8-Phenyltheophylline exhibits a bicyclic purine core structure consisting of a fused pyrimidinedione ring and imidazole ring system [7] [44]. The molecular architecture features methyl groups positioned at nitrogen atoms 1 and 3, while a phenyl ring is directly attached to carbon position 8 [7] [12]. This structural arrangement creates a planar xanthine core with the phenyl substituent extending from the imidazole portion of the molecule [7].
The three-dimensional conformation of 8-phenyltheophylline demonstrates significant structural implications for its biological activity [7] [15]. The phenyl group at position 8 increases the compound's lipophilicity and alters its spatial configuration, enabling enhanced interactions with adenosine receptors while reducing phosphodiesterase inhibitory activity [7] [15]. The molecular geometry maintains the aromatic character of both the purine core and the phenyl substituent, contributing to the compound's stability and receptor binding properties [7].
The Simplified Molecular Input Line Entry System representation for 8-phenyltheophylline is expressed as CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3 [2] [6]. This notation accurately captures the connectivity and structural relationships within the molecule, including the bicyclic core, methyl substitutions, and phenyl attachment [2].
The International Chemical Identifier for 8-phenyltheophylline is documented as InChI=1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15) [2] [4]. The corresponding InChI Key provides a condensed representation as PJFMAVHETLRJHJ-UHFFFAOYSA-N [2] [6]. These standardized chemical identifiers facilitate database searches and ensure unambiguous compound identification across scientific literature and chemical databases [2].
8-Phenyltheophylline possesses the molecular formula C13H12N4O2, indicating a composition of thirteen carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and two oxygen atoms [2] [5]. The molecular weight is precisely calculated as 256.26 daltons based on standard atomic masses [2] [3]. This molecular composition reflects the addition of a phenyl group (C6H5) to the basic theophylline structure (C7H8N4O2), resulting in increased molecular complexity and altered physicochemical properties [2] [7].
The compound's molecular formula demonstrates the preservation of the core xanthine structure while incorporating the phenyl substituent that fundamentally modifies its pharmacological profile [7]. The molecular weight of 256.26 daltons positions 8-phenyltheophylline within an optimal range for biological activity while maintaining sufficient lipophilicity for membrane penetration [7] [15].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H12N4O2 | [2] [5] |
| Molecular Weight | 256.26 g/mol | [2] [3] |
| Monoisotopic Mass | 256.096026 | [3] |
| Elemental Composition | C: 60.93%, H: 4.72%, N: 21.86%, O: 12.49% | [2] |
8-Phenyltheophylline exhibits a melting point exceeding 300°C, demonstrating exceptional thermal stability characteristic of substituted xanthine derivatives [5] [9]. The high melting temperature reflects strong intermolecular interactions within the crystalline lattice, including hydrogen bonding and π-π stacking interactions between aromatic systems [5]. This thermal behavior distinguishes 8-phenyltheophylline from simpler xanthine derivatives and indicates robust structural integrity under elevated temperature conditions [5].
Thermal analysis studies have confirmed that 8-phenyltheophylline maintains structural stability under recommended storage conditions [5]. The compound's thermal properties are influenced by the phenyl substitution at position 8, which contributes to enhanced intermolecular interactions and increased melting point compared to unsubstituted theophylline [5] [9]. Differential scanning calorimetry analysis would be expected to show a single sharp endothermic peak corresponding to the melting transition, consistent with a well-defined crystalline structure [43].
The thermal stability of 8-phenyltheophylline extends beyond simple melting behavior, as the compound demonstrates resistance to decomposition at temperatures below its melting point [5]. This characteristic is particularly important for analytical applications and synthetic procedures requiring elevated temperatures [5].
8-Phenyltheophylline demonstrates limited aqueous solubility, classified as slightly soluble in water [5] [9]. This reduced water solubility compared to unsubstituted theophylline results from the introduction of the lipophilic phenyl group at position 8 [12] [15]. The hydrophobic character imparted by the phenyl substituent significantly alters the compound's interaction with polar solvents [12].
In organic solvents, 8-phenyltheophylline exhibits moderate solubility in ethanol, with storage at 4°C recommended for prepared solutions [9] [31]. Aqueous base solutions also demonstrate moderate solubility, requiring similar storage conditions to maintain stability [9]. The compound's solubility characteristics reflect the balance between the polar xanthine core and the nonpolar phenyl substituent [12].
| Solvent System | Solubility | Storage Conditions | Reference |
|---|---|---|---|
| Water | Slightly soluble | Room temperature | [5] [9] |
| Ethanol | Moderately soluble | 4°C recommended | [9] [31] |
| Aqueous base | Moderately soluble | 4°C recommended | [9] |
| Organic solvents | Variable | Depends on polarity | [12] |
The limited water solubility of 8-phenyltheophylline has implications for analytical methodology, often requiring organic co-solvents or pH adjustment to achieve adequate dissolution for spectroscopic or chromatographic analysis [12] [15]. This solubility profile is consistent with other 8-phenyl substituted xanthines and reflects the general trend of decreased aqueous solubility with increased hydrophobic substitution [15].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 8-phenyltheophylline through analysis of both proton and carbon-13 spectra . The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the N-methyl groups appearing as singlets in the 3-4 parts per million region, while the phenyl protons generate a complex multiplet pattern in the aromatic region (7-8 parts per million) . The imidazole N-H proton typically appears as a broad singlet at approximately 12-13 parts per million .
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the carbonyl carbons of the purine ring system, typically observed in the 150-160 parts per million range . The aromatic carbons of both the purine core and phenyl substituent appear in the 120-140 parts per million region, with specific chemical shifts dependent on their electronic environment . The N-methyl carbons generate signals in the 25-35 parts per million range .
Infrared spectroscopy of 8-phenyltheophylline demonstrates characteristic absorption bands that confirm the presence of functional groups within the molecule [19]. The carbonyl stretching vibrations of the purine ring system typically appear in the 1650-1700 cm⁻¹ region [19]. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear at 2900-3000 cm⁻¹ [19]. The N-H stretching vibration of the imidazole ring generates a broad absorption in the 3100-3400 cm⁻¹ region [19].
Ultraviolet-visible spectroscopy reveals characteristic absorption patterns reflecting the extended conjugated system of 8-phenyltheophylline [18] . The compound typically exhibits maximum absorption in the 270-280 nanometer range, consistent with π-π* transitions in the aromatic system [35]. High-performance liquid chromatography analysis commonly employs ultraviolet detection at 270-280 nanometers to monitor 8-phenyltheophylline [35]. The ultraviolet spectrum provides valuable information for quantitative analysis and purity assessment [18].
Crystallographic analysis of 8-phenyltheophylline reveals a complex three-dimensional arrangement influenced by multiple intermolecular interactions [19] [22]. X-ray diffraction studies of related phenyl-substituted xanthines demonstrate that these compounds typically crystallize in specific space groups that accommodate both the planar purine core and the phenyl substituent [19] [22]. The crystal packing is stabilized through hydrogen bonding networks involving the N-H groups of the imidazole ring and the carbonyl oxygens of adjacent molecules [19].
The molecular geometry within the crystal lattice shows the phenyl ring adopting various orientations relative to the purine plane, depending on crystal packing forces and intermolecular interactions [19] [22]. π-π stacking interactions between aromatic systems contribute significantly to the overall crystal stability [22]. The crystal structure determination provides essential information about molecular conformation, intermolecular distances, and packing efficiency [19].
Single crystal X-ray diffraction represents the definitive method for complete structural characterization of 8-phenyltheophylline [19] [21]. Such studies would reveal precise bond lengths, bond angles, and torsional angles within the molecule, as well as the three-dimensional arrangement of molecules within the unit cell [21]. The crystallographic data would include space group determination, unit cell parameters, and atomic coordinates [19].
Polymorphism in xanthine derivatives, including phenyl-substituted compounds, represents a significant consideration in solid-state characterization [22] [23]. While specific polymorphic studies of 8-phenyltheophylline are limited in the available literature, related 8-halotheophyllines demonstrate multiple polymorphic forms with distinct crystal structures and physical properties [22]. The potential for polymorphism in 8-phenyltheophylline arises from the flexibility of the phenyl substituent and various possible hydrogen bonding arrangements [22] [23].
Crystal morphology of 8-phenyltheophylline typically manifests as crystalline material with off-white to light yellow coloration [5] [9]. The morphological characteristics depend on crystallization conditions, including solvent selection, temperature, and cooling rate [23] [27]. Scanning electron microscopy studies of related xanthine complexes reveal various crystal habits, including parallelepiped shapes and needle-like forms [19].
The solid-state behavior of 8-phenyltheophylline is influenced by the balance between hydrogen bonding capabilities of the xanthine core and the hydrophobic interactions of the phenyl substituent [22] [23]. Crystal polymorphism, if present, could significantly impact physical properties such as solubility, dissolution rate, and thermal behavior [23] [27]. Comprehensive polymorph screening would require systematic crystallization studies under various conditions to identify all possible crystal forms [23].
| Solid-State Property | Characteristic | Reference |
|---|---|---|
| Crystal Form | Crystalline | [5] [9] |
| Color | Off-white to light yellow | [5] [9] |
| Morphology | Variable depending on conditions | [19] [23] |
| Polymorphism | Potential multiple forms | [22] [23] |
| Thermal Behavior | Stable to >300°C | [5] |